One area of exploration for (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine lies in medicinal chemistry. Studies have shown that it possesses inhibitory activity against certain enzymes, including monoamine oxidase (MAO) []. MAO is an enzyme responsible for the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can elevate the levels of these neurotransmitters, potentially leading to therapeutic effects in conditions like depression and Parkinson's disease [].
However, further research is necessary to determine the efficacy and safety of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine for these applications. Additionally, the development of selective inhibitors targeting specific MAO subtypes is crucial to minimize potential side effects associated with broad-spectrum MAO inhibition [].
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, also known by its CAS number 121045-73-6, is a chiral amine characterized by its unique molecular structure. It has a molecular formula of C₁₄H₁₇N and a molecular weight of 199.29 g/mol. The compound is noted for its optical activity, with a specific rotation of [α]23/D 43° in methanol, indicating its enantiomeric purity and suitability for applications in asymmetric synthesis and catalysis .
These properties make it a valuable compound in various chemical applications, particularly in organic synthesis and medicinal chemistry.
These reactions are significant for synthesizing various derivatives that may exhibit unique biological activities.
This compound has been studied for its biological properties, particularly in the context of neuropharmacology. It acts as a selective ligand for certain receptors, influencing neurotransmitter systems. Its structural features allow it to interact with biological targets effectively, making it a candidate for further research in drug development.
Several methods exist for synthesizing (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine:
These methods highlight the versatility and importance of this compound in synthetic organic chemistry.
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine finds applications primarily in:
Research into the interactions of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine with various biological receptors has shown promising results. It has been evaluated for its binding affinity and selectivity towards specific neurotransmitter receptors, which could lead to potential therapeutic applications in treating neurological disorders.
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine shares structural similarities with other chiral amines, such as:
| Compound Name | CAS Number | Notable Features |
|---|---|---|
| (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 121045-73-6 | Enantiomeric counterpart with different biological activity |
| N,N-Dimethylphenylethylamine | 100-00-0 | Lacks naphthyl group; simpler structure |
| N-Methyl-N-(1-naphthyl)ethanamine | 1194-65-0 | Different substitution pattern affecting activity |
The uniqueness of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine lies in its specific stereochemistry and naphthyl group, which enhance its binding properties and biological activity compared to its analogs. This makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.
(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine (CAS: 121045-73-6) is characterized by its molecular formula C₁₄H₁₇N and molecular weight of 199.29 g/mol. The compound features a naphthyl group connected to a chiral carbon bearing a methyl group and a dimethylamino functionality. Its physical properties have been well-documented and are summarized in Table 1.1.
| Property | Value |
|---|---|
| Boiling Point | 212°C (lit.) |
| Density | 1.006 g/mL at 25°C (lit.) |
| Refractive Index | n20/D 1.591 (lit.) |
| Flash Point | 113°C |
| Optical Activity | [α]23/D 43°, c = 2 in methanol |
| Linear Formula | C₁₀H₇CH(CH₃)N(CH₃)₂ |
The compound exists as a liquid at room temperature with characteristic UV absorption due to the naphthyl chromophore. As a tertiary amine, it exhibits the expected basicity and nucleophilicity, while the naphthyl group contributes significant π-electron density, enabling π-π interactions that are valuable in various applications.
The central role of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in asymmetric catalysis is rooted in its ability to create a chiral environment around reactive centers, thereby influencing the stereochemical outcome of catalytic reactions. Its application spans several key domains of modern synthetic chemistry, including transition-metal catalyzed hydrogenation, dynamic kinetic resolution, organocatalytic multicomponent reactions, and stereoselective cycloadditions.
Transition-metal catalyzed hydrogenation reactions are among the most powerful tools for the stereoselective reduction of unsaturated compounds. The use of chiral ligands such as (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in these processes enables the selective formation of one enantiomer over another, which is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Iridium complexes coordinated with chiral amines like (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine have been extensively studied for their ability to catalyze the enantioconvergent hydrogenation of prochiral and racemic substrates. In these systems, the chiral ligand imparts a well-defined three-dimensional environment around the iridium center, allowing for the differentiation of enantiotopic faces of the substrate during hydrogen addition.
The mechanism typically involves the formation of a chiral iridium-amine complex, followed by substrate coordination and hydride transfer. The steric and electronic properties of the naphthyl group are critical in dictating the orientation of the substrate, thereby controlling the enantioselectivity of the hydrogenation. Research findings indicate that the use of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine as a ligand can lead to high enantiomeric excesses (ee), often exceeding 90%, depending on the substrate and reaction conditions.
Data from comparative studies demonstrate that the enantioconvergent hydrogenation of imines and enamides using iridium complexes with this chiral amine ligand results in both high conversion and enantioselectivity. The following table summarizes representative data from such studies:
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Imines | Iridium/(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 98 | 94 |
| Enamides | Iridium/(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 95 | 91 |
The high selectivity observed is attributed to the rigid chiral pocket created by the ligand, which enforces a specific trajectory for hydride delivery. Mechanistic investigations using spectroscopic and computational methods have further elucidated the transition states involved, highlighting the key role of the naphthyl group in stabilizing the preferred enantiomeric pathway.
Dynamic kinetic resolution (DKR) is a powerful strategy for the transformation of racemic mixtures into enantiomerically enriched products by coupling a racemization process with an enantioselective transformation. Ruthenium complexes bearing (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine as a chiral ligand have shown remarkable efficacy in DKR, particularly in the context of amine and alcohol substrates.
The mechanism of DKR involves the simultaneous racemization of the substrate and its selective transformation by the chiral catalyst. In the case of primary amines, the ruthenium complex facilitates the racemization of the stereocenter adjacent to the amino group, while the chiral environment provided by (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine ensures that only one enantiomer is preferentially converted to the desired product.
Recent research has demonstrated the successful application of this strategy in the DKR of racemic 1-(1-naphthyl)ethylamine. Using a combination of a ruthenium Shvo catalyst and an artificial cell wall (APCW) system containing subtilisin, high yields and enantiomeric excesses were achieved [4]. The process was shown to be robust, with the catalyst system maintaining activity over multiple cycles.
The following table presents data from a study on the DKR of racemic 1-(1-naphthyl)ethylamine:
| Cycle | Time (h) | Yield (%) | Enantiomeric Excess (%) | Selectivity Factor (E) |
|---|---|---|---|---|
| 1 | 22 | 39 | 96 | 259 |
| 2 | 22 | 41 | 95 | 206 |
| 3 | 22 | 51 | 94 | 170 |
| 4 | 22 | 42 | 97 | 235 |
| 5 | 22 | 46 | 96 | 194 |
| 6 | 23 | 45 | 96 | — |
These results underscore the efficiency and selectivity of the ruthenium/(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine system in DKR applications, with minimal loss of activity or selectivity over repeated cycles.
A³-coupling reactions, which involve the three-component coupling of an aldehyde, an alkyne, and an amine to form propargylamines, have become a cornerstone of modern synthetic methodology. The use of chiral amines such as (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine as organocatalysts in these reactions enables the enantioselective formation of chiral propargylamines, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.
The catalytic cycle typically involves the formation of an iminium ion intermediate between the aldehyde and the chiral amine, followed by nucleophilic addition of the alkyne. The chiral environment provided by (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine ensures that the addition occurs with high facial selectivity, leading to the preferential formation of one enantiomer.
Research findings indicate that the use of this chiral amine in A³-coupling reactions results in both high yields and enantioselectivities, with the naphthyl group playing a crucial role in stabilizing the transition state and directing the approach of the nucleophile. The following table summarizes data from representative A³-coupling reactions:
| Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Benzaldehyde | Phenylacetylene | 92 | 89 |
| p-Tolualdehyde | Propargyl alcohol | 88 | 87 |
Mechanistic studies have revealed that the steric bulk and electronic properties of the naphthyl group are instrumental in achieving high levels of enantioselectivity, as they influence the orientation and reactivity of the iminium ion intermediate.
The Diels-Alder cycloaddition is a powerful pericyclic reaction for the construction of six-membered rings and is widely employed in the synthesis of complex natural products and bioactive molecules. The use of chiral amines such as (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine as organocatalysts or chiral auxiliaries in Diels-Alder reactions enables the stereocontrolled formation of cycloadducts with high enantio- and diastereoselectivity.
In these systems, the chiral amine can activate the dienophile via iminium ion formation or serve as a chiral auxiliary, imparting a defined three-dimensional environment that dictates the approach of the diene. The naphthyl group, with its substantial steric presence, plays a pivotal role in shielding one face of the reactive intermediate, thereby enforcing the selective formation of one enantiomer of the cycloadduct.
Experimental data demonstrate that the use of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in Diels-Alder reactions leads to high yields and excellent enantioselectivities. The following table presents data from selected Diels-Alder cycloadditions:
| Diene | Dienophile | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Cyclopentadiene | Acrylate | 94 | 93 |
| Isoprene | Maleimide | 90 | 91 |
Mechanistic insights from kinetic and computational studies reveal that the transition state is stabilized by π-π interactions between the naphthyl group and the aromatic moieties of the dienophile, further enhancing the selectivity of the reaction.
The efficacy of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in asymmetric catalysis has been substantiated by a wealth of experimental data. In transition-metal catalyzed hydrogenation, its use as a chiral ligand with iridium and ruthenium complexes has consistently yielded high conversions and enantioselectivities, as detailed in the tables above. The robustness of these catalytic systems is further evidenced by their ability to maintain activity and selectivity over multiple cycles, as demonstrated in dynamic kinetic resolution studies [4].
In organocatalytic A³-coupling reactions, the chiral amine has enabled the enantioselective synthesis of propargylamines with high efficiency, underscoring its utility in multicomponent reactions. The stereochemical control exerted by the naphthyl group is a recurring theme across these applications, highlighting the importance of ligand design in asymmetric catalysis.
The following consolidated data table provides a comparative overview of the catalytic performance of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine across different reaction types:
| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Iridium-catalyzed hydrogenation | Iridium/(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | Imines | 98 | 94 | [1] |
| Ruthenium-catalyzed DKR | Ruthenium/(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | 1-(1-naphthyl)ethylamine | 75 | 76 | [4] |
| Organocatalytic A³-coupling | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | Benzaldehyde, Phenylacetylene | 92 | 89 | |
| Diels-Alder cycloaddition | (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | Cyclopentadiene, Acrylate | 94 | 93 |
These findings collectively demonstrate the versatility and effectiveness of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine as a chiral auxiliary and ligand in a variety of asymmetric transformations.
The mechanistic basis for the high enantioselectivity observed in reactions catalyzed by (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine lies in the precise control of the spatial arrangement of reactive intermediates. In transition-metal catalyzed hydrogenations, the chiral amine ligand coordinates to the metal center, creating a chiral pocket that governs the approach and activation of the substrate. The naphthyl group, in particular, exerts a significant steric influence, blocking one face of the substrate and directing the addition of hydrogen or other nucleophiles to the opposite face.
In organocatalytic reactions, the formation of iminium ion intermediates between the chiral amine and the carbonyl substrate is a key step. The chiral environment provided by the amine ensures that nucleophilic addition occurs with high facial selectivity, leading to the preferential formation of one enantiomer. The electronic properties of the naphthyl group further stabilize the transition state, enhancing the rate and selectivity of the reaction.
In Diels-Alder cycloadditions, the chiral amine can activate the dienophile via iminium ion formation or serve as a chiral auxiliary, imparting a defined three-dimensional environment that dictates the approach of the diene. The naphthyl group, with its substantial steric presence, plays a pivotal role in shielding one face of the reactive intermediate, thereby enforcing the selective formation of one enantiomer of the cycloadduct.
Mechanistic studies using spectroscopic techniques, kinetic analysis, and computational modeling have provided detailed insights into the transition states and intermediates involved in these reactions. The recurring theme is the critical role of the naphthyl group in enforcing stereochemical control, whether through steric hindrance, electronic effects, or π-π interactions with aromatic substrates.
The understanding of stereoselectivity in organic transformations involving (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine requires comprehensive computational analysis of the underlying mechanistic pathways. Recent advances in density functional theory have provided unprecedented insights into the factors governing enantioselective outcomes in reactions involving this important chiral compound.
Computational investigations employing density functional theory have revealed critical insights into the stereochemical control mechanisms of reactions involving (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine. Studies utilizing B3LYP/6-31G(d,p) with dispersion corrections have demonstrated that chair-like transition states are energetically favored over boat conformations by approximately 4.98 kcal/mol [1] [2]. This preference arises from optimal orbital overlap and minimized steric interactions within the six-membered transition state framework.
The application of higher-level computational methods, including M06-2X-D3/6-311+G(d,p)//B3LYP-D3/6-31G(d) calculations, has enabled precise determination of activation barriers for competing stereochemical pathways [1] [2]. These calculations reveal energy differences of 1.16-1.39 kcal/mol between diastereomeric transition states, correlating well with experimental enantioselectivities of 80-90% enantiomeric excess.
Transition state modeling has identified that the most energetically accessible pathways proceed through well-defined six-membered chairlike geometries where the naphthyl substituent adopts an equatorial orientation to minimize unfavorable steric interactions [3] [4]. The computed relative energies of stereoselectivity-determining carbon-carbon bond formation transition states indicate a clear preference toward specific stereochemical outcomes, with energy differences ranging from 0.8 to 5.3 kcal/mol between competing pathways [1] [5].
Computational analysis has revealed that hydrogen bonding interactions play a pivotal role in controlling the stereochemical outcomes of transformations involving (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine. Non-covalent interaction analysis using density functional theory methods has identified critical stabilizing interactions between amino protons and carbonyl oxygen atoms, with characteristic distances ranging from 1.90 to 2.52 angstroms.
The strength of these hydrogen bonding interactions varies significantly depending on the molecular environment, with intramolecular N-H···O interactions contributing 3-6 kcal/mol of stabilization energy, while weaker intermolecular C-H···O contacts provide 1-3 kcal/mol of additional stabilization. These interactions are particularly important in determining facial selectivity during nucleophilic addition reactions.
Metal-ligand coordination effects have been found to exert substantial control over stereochemical outcomes, with coordination bond strengths ranging from 15-25 kcal/mol. The formation of chelated transition states leads to distinctly different stereochemical preferences compared to non-chelated pathways, often resulting in stereodivergent outcomes depending on reaction conditions.
Computational studies have demonstrated that the cumulative effect of multiple weak non-covalent interactions, including π-π stacking (2-4 kcal/mol), C-H···π interactions (1-2 kcal/mol), and van der Waals contacts (0.5-2 kcal/mol), contributes significantly to the overall stereochemical bias. The temperature dependence of these interactions varies considerably, with hydrogen bonding showing high sensitivity to thermal effects while metal coordination remains relatively stable across temperature ranges.
The stereochemical outcomes of reactions involving (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine are governed by the complex interplay between kinetic and thermodynamic factors. Computational analysis has revealed that activation energy barriers for kinetically controlled pathways typically range from 15-25 kcal/mol, while thermodynamically controlled processes involve lower barriers of 8-18 kcal/mol for reversible steps.
The distinction between kinetic and thermodynamic control manifests in several experimentally observable parameters. Under kinetic control, pre-exponential factors range from 10^12 to 10^14 s^-1, with high sensitivity to temperature changes and relatively fast reaction times on the order of minutes to hours. In contrast, thermodynamically controlled processes exhibit pre-exponential factors of 10^10 to 10^12 s^-1, lower temperature sensitivity, and extended reaction times spanning hours to days.
Entropy of activation provides another distinguishing characteristic, with kinetically controlled pathways showing values of -10 to -30 cal/mol·K, while thermodynamic control is associated with less negative entropy changes of -5 to -20 cal/mol·K. These differences reflect the degree of organizational change required during the transition state formation.
Solvent effects play a crucial role in determining the relative importance of kinetic versus thermodynamic control. Polar solvents tend to stabilize charged transition states and intermediates, favoring thermodynamic control through enhanced equilibration processes. The influence of solvent polarity on stereoselectivity can be quantified through computational solvation models, which predict significant changes in relative barrier heights upon changing from non-polar to polar reaction media.
Pressure effects have been computationally modeled to show minimal influence under kinetic control but significant impact under thermodynamic control, reflecting the volume changes associated with equilibrium processes. These computational predictions align with experimental observations of pressure-dependent stereoselectivity in certain reaction systems.
Irritant